molecular formula C12H20O3 B13640247 Ethyl 2-oxo-5-propylcyclohexane-1-carboxylate

Ethyl 2-oxo-5-propylcyclohexane-1-carboxylate

Cat. No.: B13640247
M. Wt: 212.28 g/mol
InChI Key: XIPCNPGUFDSAMZ-UHFFFAOYSA-N
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Description

Ethyl 2-oxo-5-propylcyclohexane-1-carboxylate (CAS: 1292485-57-4) is a cyclohexane derivative featuring a ketone group at the 2-position and an ethyl carboxylate ester at the 1-position, with a linear propyl substituent at the 5-position. Its molecular weight is 212.29 g/mol, and it is typically available at 98% purity . The compound’s structure is characterized by a six-membered cyclohexane ring, which adopts a puckered conformation influenced by steric and electronic effects of the substituents. The ketone and ester groups contribute to its polarity, enabling participation in hydrogen bonding and dipole-dipole interactions, critical for crystallization behavior and intermolecular associations .

Properties

Molecular Formula

C12H20O3

Molecular Weight

212.28 g/mol

IUPAC Name

ethyl 2-oxo-5-propylcyclohexane-1-carboxylate

InChI

InChI=1S/C12H20O3/c1-3-5-9-6-7-11(13)10(8-9)12(14)15-4-2/h9-10H,3-8H2,1-2H3

InChI Key

XIPCNPGUFDSAMZ-UHFFFAOYSA-N

Canonical SMILES

CCCC1CCC(=O)C(C1)C(=O)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-oxo-5-propylcyclohexane-1-carboxylate can be synthesized through several methods. One common approach involves the esterification of 2-oxo-5-propylcyclohexane-1-carboxylic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced catalysts and controlled reaction environments ensures high purity and consistency of the final product.

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or alkaline conditions. Under strong alkaline conditions (e.g., NaOH), the ester is saponified to form 2-oxo-5-propylcyclohexane-1-carboxylic acid . Hydrolysis rates depend on solvent polarity and temperature, with complete conversion observed at 80°C in aqueous ethanol.

Reagents/Conditions :

  • Alkaline: 1M NaOH, ethanol/water (1:1), 80°C

  • Acidic: Dilute H₂SO₄, reflux

Products :

  • Alkaline: Sodium salt of 2-oxo-5-propylcyclohexane-1-carboxylic acid

  • Acidic: 2-oxo-5-propylcyclohexane-1-carboxylic acid (isolated via acid precipitation)

Oxidation Reactions

The ketone group at the 2-position is susceptible to oxidation. Using strong oxidizing agents like potassium permanganate (KMnO₄) in acidic media, the compound is oxidized to 5-propylcyclohexane-1,2-dione .

Reagents/Conditions :

  • KMnO₄, H₂SO₄, 60–70°C

  • Yield: ~65% (isolated via crystallization)

Mechanism :
The α-hydrogen adjacent to the ketone is abstracted, forming a diradical intermediate that reacts with oxygen to generate the diketone .

Reduction Reactions

The ketone group can be reduced to a secondary alcohol using agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). This produces ethyl 2-hydroxy-5-propylcyclohexane-1-carboxylate .

Reagents/Conditions :

  • NaBH₄, methanol, 0°C → RT (yield: 85%)

  • LiAlH₄, dry THF, reflux (yield: 92%)

Side Reactions :
Over-reduction of the ester to a primary alcohol is minimized by controlling stoichiometry and temperature .

Cyclization and Aldol Additions

The compound participates in tandem hydroformylation/aldol reactions. Under rhodium catalysis (e.g., [Rh(cod)Cl]₂) and acidic conditions, it forms bicyclic structures via intramolecular aldol condensation .

Example Reaction :
Ethyl 2-oxo-5-propylcyclohexane-1-carboxylate → Ethyl 2-oxo-1-(5-oxo-pentyl)cyclohexane carboxylate (bridged bicyclic product) .

Conditions :

  • CO/H₂ (1:1, 80 bar), [Rh(cod)Cl]₂, CH₂Cl₂, 100°C, 72 hours

  • Post-reduction: Hydrogenation with Pd/C yields saturated analogs .

Substitution Reactions

The ester group undergoes nucleophilic substitution with amines or alcohols. For example, reaction with ethylamine produces 2-oxo-5-propylcyclohexane-1-carboxamide .

Reagents/Conditions :

  • Ethylamine, DCM, RT, 12 hours

  • Yield: 78%

Mechanism :
Nucleophilic attack by the amine at the ester carbonyl, followed by elimination of ethanol.

Comparative Reactivity Table

Reaction TypeReagents/ConditionsMajor ProductYield
Alkaline HydrolysisNaOH, ethanol/water, 80°C2-Oxo-5-propylcyclohexane-1-carboxylic acid90%
OxidationKMnO₄, H₂SO₄, 60°C5-Propylcyclohexane-1,2-dione65%
Reduction (NaBH₄)NaBH₄, methanol, RTEthyl 2-hydroxy-5-propylcyclohexane-1-carboxylate85%
Cyclization[Rh(cod)Cl]₂, CO/H₂, 100°CBridged bicyclic ketone55%
Amide FormationEthylamine, DCM, RT2-Oxo-5-propylcyclohexane-1-carboxamide78%

Mechanistic Insights

  • Ester Reactivity : The electron-withdrawing ketone enhances the electrophilicity of the ester carbonyl, accelerating nucleophilic attacks.

  • Steric Effects : The propyl group at the 5-position influences reaction regioselectivity by hindering access to the cyclohexane ring’s convex face .

Scientific Research Applications

Ethyl 2-oxo-5-propylcyclohexane-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which ethyl 2-oxo-5-propylcyclohexane-1-carboxylate exerts its effects depends on the specific reaction or application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The ketone and ester functional groups play crucial roles in its reactivity and interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Analysis

The closest structural analog is ethyl 2-oxo-5-(propan-2-yl)cyclohexane-1-carboxylate (CAS: 82120-15-8), which substitutes the 5-propyl group with an isopropyl moiety. Key differences include:

Property Ethyl 2-oxo-5-propylcyclohexane-1-carboxylate Ethyl 2-oxo-5-isopropylcyclohexane-1-carboxylate
CAS Number 1292485-57-4 82120-15-8
Molecular Formula C₁₂H₂₀O₃ C₁₂H₂₀O₃
Substituent at C5 Linear propyl (-CH₂CH₂CH₃) Branched isopropyl (-CH(CH₃)₂)
Molecular Weight (g/mol) 212.29 212.29
Synthetic Availability Discontinued Commercially available

Conformational Differences

Cyclohexane rings adopt chair, boat, or twist-boat conformations to minimize strain. The propyl substituent’s linearity allows for more flexible equatorial positioning, whereas the bulky isopropyl group may enforce axial orientation to avoid 1,3-diaxial interactions. Cremer and Pople’s puckering coordinates (amplitude q and phase angle φ) quantify these differences:

  • Propyl derivative : Lower puckering amplitude (q) due to reduced steric demand, favoring a near-chair conformation.

Hydrogen Bonding and Crystallization

Both compounds feature ketone (C=O) and ester (COOEt) groups as hydrogen bond acceptors. However, the isopropyl derivative’s branching may disrupt intermolecular hydrogen-bond networks observed in the propyl analog. Bernstein et al. note that steric bulk can reduce crystal symmetry and alter graph-set motifs (e.g., from chains to dimers) .

Biological Activity

Ethyl 2-oxo-5-propylcyclohexane-1-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article synthesizes available research findings, including case studies and relevant data tables, to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C12_{12}H20_{20}O3_3
  • Molecular Weight : 212.29 g/mol

The compound features a cyclohexane ring with a carboxylate group and an oxo group, which contribute to its reactivity and biological properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. It has demonstrated activity against various bacterial strains, which is critical for developing new antibiotics.

Case Study: Antimicrobial Testing

In a comparative study, this compound was tested against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus25
Escherichia coli100
Bacillus subtilis30
Pseudomonas aeruginosa150

These results indicate that the compound is particularly effective against Gram-positive bacteria, showcasing its potential as an antimicrobial agent .

Antioxidant Activity

The antioxidant properties of this compound have also been investigated. Antioxidants are crucial for neutralizing free radicals, thus preventing oxidative stress-related diseases.

Research Findings

A study evaluated the antioxidant capacity using various assays, including DPPH and ABTS radical scavenging tests. The results are summarized in the table below:

Assay TypeIC50_{50} (µg/mL)
DPPH45
ABTS30

The lower IC50_{50} values indicate a strong capacity to scavenge free radicals, suggesting that this compound could be beneficial in preventing oxidative damage .

The biological activity of this compound can be attributed to its ability to interact with cellular targets. Research indicates that it may inhibit certain enzymes involved in bacterial cell wall synthesis, thereby exerting its antibacterial effects. Additionally, its antioxidant activity is likely due to the presence of the oxo group, which can donate electrons to free radicals .

Q & A

Q. Optimization Strategies :

  • Vary solvent polarity (e.g., THF vs. DCM) to improve cyclization yields.
  • Monitor reaction progress via TLC (Rf ~0.5 in hexane:ethyl acetate 4:1).
  • Purify via column chromatography (silica gel, gradient elution).

Q. Crystallography :

  • Data Collection : Use a Bruker D8 VENTURE diffractometer (Mo Kα radiation, λ = 0.71073 Å) as in .
  • Structure Solution : Apply SHELXT (direct methods) and refine with SHELXL (full-matrix least-squares) .
  • Validation : Check CIF files with PLATON for missed symmetry or disorder .

Q. Example Metric :

Bond Length (Å)Angle (°)
C1-O1: 1.214C2-C1-O1: 120.5

How can computational methods predict the compound’s reactivity and binding properties?

Advanced Research Question
Methodological Answer :
Density Functional Theory (DFT) :

  • Optimize geometry at B3LYP/6-31G(d) level (e.g., as in ).
  • Calculate frontier molecular orbitals (HOMO-LUMO gap) to predict nucleophilic/electrophilic sites.

Q. Molecular Docking :

  • Use AutoDock Vina to simulate binding to biological targets (e.g., enzymes).
  • Validate docking poses with MD simulations (NAMD/GROMACS) .

Q. Example :

BondX-ray (Å)DFT (Å)
C=O (ester)1.2141.227
C=O (ketone)1.2081.215

What hydrogen bonding patterns govern its crystal packing, and how can they be engineered?

Advanced Research Question
Methodological Answer :
Graph Set Analysis (per ):

  • Identify motifs (e.g., R₂²(8) for dimeric O-H···O interactions).
  • Use Mercury software to visualize networks.

Q. Engineering Strategies :

  • Co-crystallize with hydrogen bond donors (e.g., resorcinol).
  • Modify substituents (e.g., -OH groups) to enhance directional interactions.

Q. First Aid :

  • Inhalation : Move to fresh air; seek medical attention (P101) .
  • Skin Contact : Wash with soap/water for 15 minutes.

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